(4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
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Overview
Description
(4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound with a unique structure that combines quinoline, oxazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Derivative: The starting material, 8-methyl-2-(phenylsulfanyl)quinoline, can be synthesized through a Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with acetaldehyde in the presence of a base.
Formation of the Oxazole Ring: The oxazole ring can be formed through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Final Coupling Reaction: The final step involves the coupling of the quinoline derivative with the oxazole precursor under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Halogenated quinoline and phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological processes.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its unique structure may allow for the targeting of specific biological pathways, making it a candidate for drug discovery efforts.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 8-methylquinoline and 2-phenylquinoline share structural similarities with the quinoline portion of the compound.
Oxazole Derivatives: Compounds like 2-phenyl-4,5-dihydro-1,3-oxazole are structurally similar to the oxazole portion of the compound.
Uniqueness
What sets (4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one apart is its combination of quinoline, oxazole, and phenyl groups in a single molecule. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4E)-4-[(8-methyl-2-phenylsulfanylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c1-17-9-8-12-19-15-20(25(28-23(17)19)31-21-13-6-3-7-14-21)16-22-26(29)30-24(27-22)18-10-4-2-5-11-18/h2-16H,1H3/b22-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEHTMUUIZDRID-CJLVFECKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)SC3=CC=CC=C3)C=C4C(=O)OC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)SC3=CC=CC=C3)/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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